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molecular formula C8H5ClN2 B019308 1-Chlorophthalazine CAS No. 5784-45-2

1-Chlorophthalazine

Cat. No. B019308
M. Wt: 164.59 g/mol
InChI Key: UCOVESIAFFGEOR-UHFFFAOYSA-N
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Patent
US07989452B2

Procedure details

One mole equivalent (250 g) of 1 (2H)-phthalazinone and 3.8 mole equivalents (775 g) of phosphorus oxychloride were charged into a 3-L, 3-necked flask fitted with a temperature probe and condenser. The slurry was stirred and heated to 80° C., maintained at that temperature for 30 minutes, and then the heat source was removed. Thin layer chromatographic analysis indicated that conversion to 1-chlorophthalazine was complete. The mixture was allowed to cool to room temperature, and 1.6 L of hexanes was added. The resulting slurry was stirred for several minutes, and the hexane layer was decanted. Addition of hexanes and decantation was repeated two more times. Then 1.6 L of tetrahydrofuran was added; as the solution was stirred, an off-white precipitate formed. The solid was isolated by filtration and washed with 250 mL of cold tetrahydrofuran to afford an 85-100% yield of 1-chlorophthalazine, the desired product, as an off-white powder that could be dried and characterized.
[Compound]
Name
1
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
775 g
Type
reactant
Reaction Step One
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[N:3][NH:2]1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[N:3][N:2]=1

Inputs

Step One
Name
1
Quantity
250 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(NN=CC2=CC=CC=C12)=O
Name
Quantity
775 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a temperature probe and condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the heat source was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
1.6 L of hexanes was added
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for several minutes
CUSTOM
Type
CUSTOM
Details
the hexane layer was decanted
ADDITION
Type
ADDITION
Details
Addition of hexanes and decantation
ADDITION
Type
ADDITION
Details
Then 1.6 L of tetrahydrofuran was added
STIRRING
Type
STIRRING
Details
as the solution was stirred
CUSTOM
Type
CUSTOM
Details
an off-white precipitate formed
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed with 250 mL of cold tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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